Ribavirin 5'-triphosphate

Description

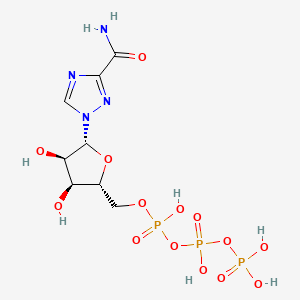

Structure

3D Structure

Properties

IUPAC Name |

[[(2R,3S,4R,5R)-5-(3-carbamoyl-1,2,4-triazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N4O14P3/c9-6(15)7-10-2-12(11-7)8-5(14)4(13)3(24-8)1-23-28(19,20)26-29(21,22)25-27(16,17)18/h2-5,8,13-14H,1H2,(H2,9,15)(H,19,20)(H,21,22)(H2,16,17,18)/t3-,4-,5-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMJOCKKLRMRSEQ-AFCXAGJDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NN1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=NN1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N4O14P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10212490 | |

| Record name | Ribavirin 5'-triphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10212490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

484.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63142-71-2 | |

| Record name | Ribavirin triphosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63142-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ribavirin 5'-triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063142712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ribavirin 5'-triphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10212490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RIBAVIRIN TRIPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XA6L2VRY2M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Multifaceted Antiviral Mechanisms of Ribavirin 5'-Triphosphate: A Technical Guide

Introduction

Ribavirin, a synthetic guanosine analog, has been a cornerstone of antiviral therapy for decades, particularly in combination treatments for chronic Hepatitis C virus (HCV) and other severe RNA viral infections. Its broad-spectrum activity, a rarity in the world of antiviral agents, stems from its conversion within the host cell to its active form, Ribavirin 5'-triphosphate (RTP). Unlike highly specific antivirals that target a single viral protein, RTP engages in a multi-pronged assault on the viral replication cycle. This guide provides an in-depth exploration of the core mechanisms of action of RTP, offering researchers and drug development professionals a detailed understanding of its complex and potent antiviral effects.

The Intracellular Activation Pathway: From Prodrug to Active Agent

Ribavirin itself is a prodrug that must undergo intracellular phosphorylation to exert its antiviral effects. This process is initiated by host cell kinases.

-

Step 1: Monophosphorylation: Ribavirin is first phosphorylated by adenosine kinase to form Ribavirin 5'-monophosphate (RMP).

-

Step 2: Diphosphorylation: RMP is subsequently converted to Ribavirin 5'-diphosphate (RDP).

-

Step 3: Triphosphorylation: Finally, RDP is phosphorylated to the active form, Ribavirin 5'-triphosphate (RTP).

This activation pathway is critical, as the efficiency of these phosphorylation steps can vary between cell types, influencing the tissue-specific efficacy of the drug.

Caption: Intracellular phosphorylation cascade of Ribavirin to its active triphosphate form.

Core Mechanism I: Direct Inhibition of Viral RNA-Dependent RNA Polymerase

One of the primary and most direct antiviral actions of RTP is its ability to compete with natural purine nucleoside triphosphates (ATP and GTP) for the active site of the viral RNA-dependent RNA polymerase (RdRp).

Upon binding to the RdRp, RTP can be incorporated into the nascent viral RNA strand. However, its presence can lead to two distinct inhibitory outcomes:

-

Chain Termination: In some viral polymerases, the incorporation of RTP can act as a non-obligate chain terminator. The altered sugar-base conformation of the incorporated Ribavirin can disrupt the proper positioning of the 3'-hydroxyl group, preventing the formation of the next phosphodiester bond and thus halting further RNA elongation.

-

Polymerase Stalling: Even if not causing immediate termination, the presence of RTP in the template or nascent strand can create a sterically or electronically unfavorable environment, causing the polymerase complex to stall and dissociate from the RNA template.

Experimental Workflow: In Vitro RdRp Inhibition Assay

This assay directly measures the ability of RTP to inhibit the activity of a purified viral RdRp.

Protocol:

-

Reaction Setup: A reaction mixture is prepared containing a purified, recombinant viral RdRp, a synthetic RNA template-primer complex, a buffer with optimal pH and salt concentrations, and a mixture of ATP, CTP, UTP, and GTP (one of which is radiolabeled, e.g., [α-³²P]GTP).

-

Inhibitor Addition: Test reactions include varying concentrations of RTP, while control reactions contain the vehicle.

-

Initiation and Incubation: The reaction is initiated by the addition of the enzyme or Mg²⁺ and incubated at the optimal temperature for the specific polymerase (e.g., 30-37°C) for a defined period (e.g., 60 minutes).

-

Quenching: The reaction is stopped by the addition of EDTA.

-

Analysis: The newly synthesized radiolabeled RNA products are separated from unincorporated nucleotides using gel electrophoresis (e.g., denaturing polyacrylamide gel electrophoresis).

-

Quantification: The gel is exposed to a phosphor screen, and the intensity of the bands corresponding to the full-length RNA product is quantified. The concentration of RTP that inhibits polymerase activity by 50% (IC₅₀) is then calculated.

Caption: Competitive inhibition of viral RdRp by Ribavirin Triphosphate (RTP).

Core Mechanism II: Lethal Mutagenesis (Error Catastrophe)

Perhaps the most intriguing mechanism of Ribavirin is its function as a viral mutagen. RTP, due to the conformational flexibility of its base, can exhibit ambiguous base-pairing properties. While it is a guanosine analog, it can be incorporated opposite both cytosine (C) and uracil (U) in the template RNA strand.

This infidelity has profound consequences:

-

Increased Mutation Rate: When RTP is incorporated into the growing RNA chain, it serves as a template during the next round of replication. Its ability to pair with either A or G (directing the incorporation of U or C) introduces mutations into the viral genome.

-

Accumulation of Deleterious Mutations: With each replication cycle, the mutational burden on the viral population increases.

-

Error Catastrophe: This elevated mutation rate can eventually exceed a critical threshold, known as the "error catastrophe" threshold. The accumulation of numerous deleterious mutations results in the production of non-viable virions, leading to the collapse and clearance of the viral population.

This mechanism is particularly effective against viruses with high replication rates, as the mutations accumulate more rapidly.

Data Presentation: Quantifying Mutagenic Effect

| Virus | Experimental System | Fold Increase in Mutation Frequency (Ribavirin vs. Control) | Reference |

| Poliovirus | Cell Culture | 2.7 to 9.2-fold | Crotty et al., 2000 |

| Hepatitis C Virus | Replicon System | 3.5-fold | Contreras et al., 2002 |

| Hantavirus | Cell Culture | Significant increase in G-to-A and C-to-U transitions | Severson et al., 2003 |

Core Mechanism III: Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH)

Beyond its direct interaction with the viral replication machinery, Ribavirin also targets a critical host cell enzyme: inosine monophosphate dehydrogenase (IMPDH). IMPDH is the rate-limiting enzyme in the de novo synthesis of guanine nucleotides.

-

Mechanism of Inhibition: Ribavirin 5'-monophosphate (RMP), the first phosphorylated form of the drug, is a potent competitive inhibitor of IMPDH.

-

Consequence: By blocking IMPDH, RMP leads to a significant reduction in the intracellular pool of guanosine triphosphate (GTP).

This GTP depletion has a synergistic, two-fold antiviral effect:

-

Reduces Viral RNA Synthesis: It limits the availability of a crucial building block required for the synthesis of the viral genome and viral mRNAs.

-

Enhances RTP's Efficacy: It lowers the concentration of the natural competitor (GTP) for both RdRp binding and incorporation, thereby increasing the relative potency of RTP as both a polymerase inhibitor and a mutagen.

Caption: Inhibition of host IMPDH by RMP depletes GTP pools, impacting viral replication.

Ancillary Mechanisms: Broadening the Antiviral Spectrum

While the aforementioned mechanisms are considered primary, RTP and its metabolites have been implicated in other antiviral activities that may contribute to its overall efficacy.

-

Immunomodulation: Ribavirin has been observed to modulate the host immune response, often promoting a shift from a Th2 (humoral) to a Th1 (cell-mediated) immune profile. A robust Th1 response is often more effective in clearing intracellular pathogens like viruses. This effect is complex and may be cell-type and virus-specific.

-

Inhibition of mRNA Capping: For some viruses, a 5' cap structure is essential for the stability and translation of their mRNA. RTP has been shown to interfere with the viral capping process by inhibiting viral guanylyltransferase enzymes, leading to the production of uncapped, non-functional viral transcripts.

Conclusion

The antiviral activity of Ribavirin 5'-triphosphate is not the result of a single mode of action but rather a coordinated attack on multiple, essential processes in the viral life cycle. Its ability to act as a direct polymerase inhibitor, a potent viral mutagen, and an indirect agent via host GTP pool depletion makes it a formidable and broad-spectrum antiviral drug. This multifaceted mechanism underscores the challenges viruses face in developing resistance to Ribavirin and provides a compelling rationale for its continued use in combination therapies. For drug development professionals, the story of Ribavirin serves as a powerful example of how targeting both viral and host factors can lead to potent and durable antiviral strategies.

References

-

Title: The antiviral compound ribavirin acts as a mutagen in the population of a viral RNA genome. Source: Proceedings of the National Academy of Sciences of the United States of America URL: [Link]

-

Title: The mechanism of action of ribavirin. Source: ICN-UCLA Symposium on Molecular and Cellular Biology URL: [Link]

-

Title: Ribavirin enhances the activity of the hepatitis C virus NS3-4A protease inhibitor BILN 2061 in a replicon system. Source: Antimicrobial Agents and Chemotherapy URL: [Link]

-

Title: Ribavirin-5'-triphosphate inhibits influenza virus RNA polymerase activity and leads to lethal mutagenesis of the virus. Source: Journal of Virology URL: [Link]

An In-depth Technical Guide to the Intracellular Phosphorylation of Ribavirin to its Active Triphosphate Form

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Foreword: The Crucial First Step in Ribavirin's Antiviral Gambit

Ribavirin, a synthetic guanosine analogue, has been a cornerstone of antiviral therapy for decades, notably in the treatment of chronic Hepatitis C virus (HCV) and severe Respiratory Syncytial Virus (RSV) infections[1][2][3]. Its broad-spectrum activity against a range of RNA and DNA viruses is not inherent to the molecule itself but is unlocked through a critical intracellular transformation: phosphorylation[4][5]. This guide provides a detailed exploration of the enzymatic cascade that converts ribavirin into its pharmacologically active mono-, di-, and triphosphate forms. Understanding this process is paramount for optimizing therapeutic strategies, mitigating toxicity, and designing novel nucleoside analogue drugs. We will delve into the key enzymatic players, the kinetics that govern their actions, and the experimental methodologies required to accurately quantify these crucial metabolites.

The Phosphorylation Cascade: From Prodrug to Potent Antiviral

Upon cellular uptake, ribavirin undergoes a three-step phosphorylation process, catalyzed by host cell kinases, to yield ribavirin monophosphate (RMP), ribavirin diphosphate (RDP), and ultimately ribavirin triphosphate (RTP)[1][6][7]. It is these phosphorylated moieties that are responsible for the multifaceted antiviral effects of the drug[4][8].

The initial phosphorylation to RMP is the rate-limiting step in this activation pathway[2]. This crucial first conversion is primarily mediated by adenosine kinase [2][9][10]. However, research has also identified cytosolic 5'-nucleotidase II as another enzyme capable of phosphorylating ribavirin, particularly in erythrocytes, which has significant implications for the drug's primary toxicity, hemolytic anemia[8][11]. Subsequent phosphorylations from RMP to RDP and then to RTP are carried out by nucleoside monophosphate and diphosphate kinases, respectively[1]. In most cell types, the triphosphate form (RTP) is the most abundant intracellular metabolite, with concentrations that can be 20 to 100 times higher than that of RMP[1][12].

Causality Behind the Pathway: Why Phosphorylation Matters

The addition of phosphate groups dramatically alters the structure and chemical properties of ribavirin, enabling it to interact with intracellular targets.

-

Ribavirin Monophosphate (RMP): RMP acts as a potent competitive inhibitor of the host enzyme inosine monophosphate dehydrogenase (IMPDH) [1][13][14]. This enzyme is critical for the de novo synthesis of guanine nucleotides. By blocking IMPDH, RMP depletes the intracellular pool of guanosine triphosphate (GTP), a vital building block for viral RNA synthesis and replication[1][4][13].

-

Ribavirin Triphosphate (RTP): As a structural mimic of guanosine triphosphate, RTP has a more direct antiviral role. It can be incorporated into the growing viral RNA chain by viral RNA-dependent RNA polymerases, leading to lethal mutagenesis or "error catastrophe"[1][4]. This incorporation introduces mutations into the viral genome at a rate that exceeds the virus's ability to produce viable progeny. Additionally, RTP can directly compete with natural nucleotides for binding to the viral polymerase, thereby inhibiting viral replication[1][2].

Enzymatic Kinetics: A Tale of Two Kinases

While adenosine kinase is widely cited as the primary enzyme for the initial phosphorylation of ribavirin, its efficiency is notably lower compared to its natural substrate, adenosine. This has led to the investigation of other contributing enzymes.

| Enzyme | Substrate | Apparent Km (µM) | kcat (min-1) | Catalytic Efficiency (min-1·µM-1) |

| Adenosine Kinase | Ribavirin | 540 | 1.8 | 3.3 x 10-3 |

| Adenosine | ~0.45 | ~1.8 | ~4 | |

| Cytosolic 5'-Nucleotidase II | Ribavirin | 88 | 4.0 | 4.5 x 10-2 |

| Inosine | 2200 | 1300 | 0.61 | |

| Data synthesized from studies on human enzymes.[8][11] |

Expert Insights: The kinetic data reveals that while adenosine kinase can phosphorylate ribavirin, it does so with a much lower efficiency than for its endogenous substrate, adenosine[8]. The high Km value for ribavirin with adenosine kinase suggests that at clinically relevant plasma concentrations, this enzyme may not be saturated, potentially limiting the rate of RMP formation[8]. Conversely, cytosolic 5'-nucleotidase II exhibits a lower Km and higher kcat for ribavirin, making it a more efficient catalyst for this reaction, especially in cell types where it is highly expressed, such as erythrocytes[8][11]. The presence of high concentrations of 2,3-bisphosphoglycerate in red blood cells further stimulates the activity of cytosolic 5'-nucleotidase II, contributing to the significant accumulation of ribavirin phosphates in these cells and the associated risk of hemolytic anemia[2][8].

Experimental Protocols for the Quantification of Intracellular Ribavirin Phosphates

Accurate measurement of intracellular RMP, RDP, and RTP is critical for pharmacokinetic studies, dose optimization, and investigating the mechanisms of action and toxicity. The following protocol outlines a robust method using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific technique for this purpose[15][16].

Principle of the Assay

This method involves the isolation of intracellular ribavirin phosphates from cell lysates, their enzymatic dephosphorylation back to the parent ribavirin molecule, followed by quantification using LC-MS/MS with a stable isotope-labeled internal standard[15][16]. The separation of the mono-, di-, and triphosphate forms is achieved through solid-phase extraction (SPE) prior to dephosphorylation[16].

Step-by-Step Methodology

1. Sample Preparation and Cell Lysis:

-

Harvest a known number of cells (e.g., 1-5 million peripheral blood mononuclear cells or red blood cells) by centrifugation.

-

Lyse the cells and precipitate proteins by adding 1 mL of ice-cold 70% methanol to the cell pellet[15].

-

Vortex vigorously and incubate on ice for 30 minutes.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cellular debris.

-

Carefully transfer the supernatant, which contains the ribavirin phosphates, to a new tube.

2. Internal Standard Spiking:

-

Add a known concentration of a stable isotope-labeled internal standard, such as 13C5-ribavirin or D4-ribavirin, to the clarified cell lysate[15][16]. Self-validating rationale: The internal standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression, ensuring accurate quantification.

3. Solid-Phase Extraction (SPE) for Phosphate Separation:

-

Use a strong anion exchange SPE cartridge to separate RMP, RDP, and RTP based on their increasing negative charge.

-

Condition the cartridge according to the manufacturer's protocol.

-

Load the cell lysate onto the conditioned cartridge.

-

Wash the cartridge to remove unbound contaminants.

-

Elute the phosphate fractions sequentially using buffers of increasing ionic strength. For example:

4. Enzymatic Dephosphorylation:

-

To each eluted phosphate fraction, add a suitable buffer and a non-specific phosphatase, such as alkaline phosphatase or acid phosphatase, to convert the ribavirin phosphates back to the parent ribavirin nucleoside[15][17][18].

-

Incubate under optimal conditions for the enzyme (e.g., 37°C for a specified time). Causality: This step is essential as the phosphorylated forms are highly polar and do not perform well in typical reversed-phase chromatography. Converting them to the less polar parent drug allows for robust and reproducible quantification.

5. Desalting and Concentration:

-

The high salt concentrations from the SPE elution buffers can interfere with LC-MS/MS analysis. A desalting step is crucial.

-

Use a desalting SPE cartridge, such as a phenyl boronic acid (PBA) or reversed-phase cartridge, to bind the dephosphorylated ribavirin and the internal standard[16][17].

-

Wash the cartridge to remove salts.

-

Elute the desalted ribavirin and internal standard with an appropriate organic solvent (e.g., methanol with formic acid)[16].

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small volume of the initial mobile phase for LC-MS/MS analysis.

6. LC-MS/MS Analysis:

-

Inject the reconstituted sample into a liquid chromatography system coupled to a tandem mass spectrometer.

-

Use a suitable column (e.g., C18) and mobile phase gradient to achieve chromatographic separation of ribavirin from any remaining matrix components.

-

The mass spectrometer should be operated in multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for both ribavirin and the internal standard.

7. Data Analysis and Quantification:

-

Generate a standard curve by plotting the peak area ratio of the analyte to the internal standard against a series of known concentrations of ribavirin.

-

Calculate the concentration of ribavirin in the unknown samples by interpolating their peak area ratios from the standard curve.

-

The final concentration of each ribavirin phosphate is then back-calculated based on the initial number of cells used in the assay.

Conclusion: A Foundation for Future Research and Development

The intracellular phosphorylation of ribavirin is a finely tuned process that is central to its therapeutic efficacy and a key determinant of its dose-limiting toxicities. A thorough understanding of the enzymes involved, their kinetic properties, and the factors that influence their activity is indispensable for the rational use of ribavirin and the development of next-generation nucleoside analogues. The methodologies outlined in this guide provide a robust framework for researchers to accurately quantify the active metabolites of ribavirin, enabling a deeper exploration of its complex pharmacology and paving the way for more effective and safer antiviral therapies.

References

-

Mechanism of Action of Ribavirin in the Treatment of Chronic Hepatitis C. National Institutes of Health (NIH). [Link]

-

Phosphorylation of Ribavirin and Viramidine by Adenosine Kinase and Cytosolic 5′-Nucleotidase II. National Institutes of Health (NIH). [Link]

-

The application and mechanism of action of ribavirin in therapy of hepatitis C. National Institutes of Health (NIH). [Link]

-

What is the mechanism of Ribavirin? Patsnap Synapse. [Link]

-

Ribavirin suppresses hepatic lipogenesis through inosine monophosphate dehydrogenase inhibition. National Institutes of Health (NIH). [Link]

-

Ribavirin. Wikipedia. [Link]

-

The Predominant Mechanism by Which Ribavirin Exerts Its Antiviral Activity In Vitro against Flaviviruses and Paramyxoviruses Is Mediated by Inhibition of IMP Dehydrogenase. National Institutes of Health (NIH). [Link]

-

Phosphorylation of ribavirin and viramidine by adenosine kinase and cytosolic 5'-nucleotidase II: Implications for ribavirin metabolism in erythrocytes. PubMed. [Link]

-

Phosphorylation of Ribavirin and Viramidine by Adenosine Kinase and Cytosolic 5′-Nucleotidase II. Sci-Hub. [Link]

-

Reversible Inhibition of Cellular Metabolism by Ribavirin. National Institutes of Health (NIH). [Link]

-

Metabolism of ribavirin in respiratory syncytial virus-infected and uninfected cells. National Institutes of Health (NIH). [Link]

-

The IMPDH inhibitors, ribavirin and mycophenolic acid, inhibit peste des petits ruminants virus infection. PubMed. [Link]

-

Adenosine kinase initiates the major route of ribavirin activation in a cultured human cell line. National Institutes of Health (NIH). [Link]

-

Proposed mechanisms of action of ribavirin. IMPDH, inosine... ResearchGate. [Link]

-

Treating HCV with ribavirin analogues and ribavirin-like molecules. Journal of Antimicrobial Chemotherapy, Oxford Academic. [Link]

-

Ribavirin induces widespread accumulation of IMP dehydrogenase into rods/rings structures in multiple major mouse organs. PubMed. [Link]

-

Figure1.15: Mechanisms of action of Ribavirin (136).Proposed... ResearchGate. [Link]

-

The metabolism, pharmacokinetics and mechanisms of antiviral activity of ribavirin against hepatitis C virus. Los Alamos National Laboratory. [Link]

-

Precision Medicine: Determination of Ribavirin Urinary Metabolites in Relation to Drug Adverse Effects in HCV Patients. MDPI. [Link]

-

High-Performance Liquid Chromatographic Determination of Ribavirin in Whole Blood To Assess Disposition in Erythrocytes. National Institutes of Health (NIH). [Link]

-

Modes of action of ribavirin, ribavirin monophosphate and ribavirin triphosphate on cellular functions (red) and viral functions (blue). ResearchGate. [Link]

-

Effect of Ribavirin on Intracellular and Plasma Pharmacokinetics of Nucleoside Reverse Transcriptase Inhibitors in Patients with Human Immunodeficiency Virus-Hepatitis C Virus Coinfection: Results of a Randomized Clinical Study. National Institutes of Health (NIH). [Link]

-

Measurement of Intracellular Ribavirin Mono-, Di- and Triphosphate Using Solid Phase Extraction and LC-MS/MS Quantification. National Institutes of Health (NIH). [Link]

-

Liquid Chromatography Assay for Routine Monitoring of Cellular Ribavirin Levels in Blood. National Institutes of Health (NIH). [Link]

-

Improved HPLC method for the determination of ribavirin concentration in red blood cells and its application in patients with COVID-19. PubMed. [Link]

-

Liquid chromatography assay for routine monitoring of cellular ribavirin levels in blood. PubMed. [Link]

-

Ribavirin, viramidine and adenosine-deaminase-catalysed drug activation: Implication for nucleoside prodrug design. ResearchGate. [Link]

-

Ribavirin Mechanism. News-Medical.net. [Link]

-

High-performance liquid chromatography (HPLC) assay for ribavirin and comparison of the HPLC assay with radioimmunoassay. National Institutes of Health (NIH). [Link]

-

Ribavirin activation mechanism. ResearchGate. [Link]

-

LC–MS/MS separation and quantitation of ribavirin in chicken and comparison of different mass spectrometric platforms. National Institutes of Health (NIH). [Link]

-

Respiratory syncytial virus. Wikipedia. [Link]

Sources

- 1. Mechanism of Action of Ribavirin in the Treatment of Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The application and mechanism of action of ribavirin in therapy of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. What is the mechanism of Ribavirin? [synapse.patsnap.com]

- 5. Ribavirin - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Phosphorylation of Ribavirin and Viramidine by Adenosine Kinase and Cytosolic 5′-Nucleotidase II: Implications for Ribavirin Metabolism in Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ribavirin suppresses hepatic lipogenesis through inosine monophosphate dehydrogenase inhibition: Involvement of adenosine monophosphate‐activated protein kinase‐related kinases and retinoid X receptor α - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Adenosine kinase initiates the major route of ribavirin activation in a cultured human cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phosphorylation of ribavirin and viramidine by adenosine kinase and cytosolic 5'-nucleotidase II: Implications for ribavirin metabolism in erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Metabolism of ribavirin in respiratory syncytial virus-infected and uninfected cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Predominant Mechanism by Which Ribavirin Exerts Its Antiviral Activity In Vitro against Flaviviruses and Paramyxoviruses Is Mediated by Inhibition of IMP Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The IMPDH inhibitors, ribavirin and mycophenolic acid, inhibit peste des petits ruminants virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Measurement of Intracellular Ribavirin Mono-, Di- and Triphosphate Using Solid Phase Extraction and LC-MS/MS Quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Liquid Chromatography Assay for Routine Monitoring of Cellular Ribavirin Levels in Blood - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Liquid chromatography assay for routine monitoring of cellular ribavirin levels in blood - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Biochemical Synthesis and Purification of Ribavirin 5'-Triphosphate

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, field-proven technical guide for the robust biochemical synthesis and subsequent high-purity purification of Ribavirin 5'-triphosphate (RTP). As the biologically active metabolite of the broad-spectrum antiviral agent Ribavirin, high-quality RTP is indispensable for a wide range of research applications, including mechanistic studies of viral polymerases, development of antiviral assays, and as a reference standard in pharmacological studies.[1][2][3]

This guide moves beyond a simple recitation of steps, delving into the causality behind methodological choices to empower researchers with a self-validating system for producing research-grade RTP. We will explore a highly efficient one-pot, multi-enzyme cascade reaction that leverages the inherent regio- and stereoselectivity of enzymatic catalysis, a significant advantage over complex and often lower-yield chemical routes.[4][5]

Part 1: The Foundation - Enzymatic Synthesis of Ribavirin 5'-Triphosphate

The conversion of the prodrug Ribavirin to its active triphosphate form is a sequential phosphorylation cascade catalyzed by cellular kinases.[6] Our in vitro strategy mimics this natural pathway, employing a series of kinases in a one-pot reaction to achieve high conversion efficiency.

The Scientific Rationale: A Three-Step Enzymatic Cascade

The synthesis proceeds through three distinct phosphorylation events, each catalyzed by a specific class of kinase, with Adenosine 5'-triphosphate (ATP) serving as the primary phosphate donor.[7]

-

Monophosphorylation: Ribavirin is first converted to Ribavirin 5'-monophosphate (RMP). While cellularly this can be initiated by multiple enzymes, Adenosine Kinase (ADK) is a key biocatalyst for this initial step.[1][8][9] It is critical to recognize that Ribavirin is a suboptimal substrate for ADK compared to its natural substrate, adenosine, which necessitates carefully optimized reaction conditions.[1]

-

Diphosphorylation: RMP is subsequently phosphorylated to Ribavirin 5'-diphosphate (RDP). This reaction is catalyzed by a Nucleoside Monophosphate Kinase (NMPK), an enzyme class often exhibiting broad substrate specificity.

-

Triphosphorylation: In the final step, a Nucleoside Diphosphate Kinase (NDPK) converts RDP to the target molecule, Ribavirin 5'-triphosphate (RTP).[10] NDPKs are generally promiscuous, efficiently transferring the terminal phosphate from a donor (ATP) to a wide range of diphosphate acceptors.

To ensure the reaction equilibrium is driven strongly towards the final triphosphate product, an ATP Regeneration System is indispensable. By continuously replenishing the ATP consumed during the cascade, we maintain a high-energy state that favors forward reaction kinetics. A common and highly effective system pairs Pyruvate Kinase (PK) with its substrate Phosphoenolpyruvate (PEP) to convert the byproduct ADP back into ATP.[7]

Visualization: The RTP Synthesis Workflow

Caption: Enzymatic cascade for RTP synthesis with an integrated ATP regeneration cycle.

Experimental Protocol: One-Pot Enzymatic Synthesis

This protocol is a robust starting point and should be optimized based on enzyme activities and specific laboratory conditions.

1. Reagent Preparation:

-

Reaction Buffer (5X): 250 mM Tris-HCl (pH 7.5), 50 mM MgCl₂, 50 mM KCl. Filter sterilize and store at 4°C.

-

Substrates:

-

Ribavirin stock: 50 mM in sterile water.

-

ATP stock: 100 mM in sterile water, pH adjusted to 7.0.

-

Phosphoenolpyruvate (PEP) stock: 200 mM in sterile water, pH adjusted to 7.0.

-

-

Enzymes: Recombinant Adenosine Kinase, NMP Kinase, NDP Kinase, and Pyruvate Kinase. Prepare stocks in an appropriate storage buffer (e.g., containing glycerol) and store at -80°C.

2. Reaction Assembly:

-

In a sterile microcentrifuge tube, assemble the following components on ice to a final volume of 1 mL:

| Component | Stock Conc. | Final Conc. | Volume (µL) |

| Reaction Buffer (5X) | 5X | 1X | 200 |

| Ribavirin | 50 mM | 10 mM | 200 |

| ATP | 100 mM | 2 mM | 20 |

| PEP | 200 mM | 30 mM | 150 |

| Enzymes | Varies | 1-5 U/mL each | Varies |

| Nuclease-free Water | - | - | To 1 mL |

-

Causality: The initial ATP concentration is catalytic, as the regeneration system will maintain its levels. PEP is supplied in stoichiometric excess to drive the reaction to completion. Magnesium (Mg²⁺) is a critical cofactor for kinase activity.

3. Incubation and Monitoring:

-

Incubate the reaction mixture at 37°C for 4-16 hours.

-

Monitor the reaction progress by taking small aliquots (e.g., 20 µL) at time points (0, 2, 4, 8, 16 h). Quench the reaction by adding an equal volume of 0.5 M perchloric acid or by heat inactivation (95°C for 5 min), then centrifuge to pellet the denatured enzymes.

-

Analyze the supernatant using analytical anion-exchange HPLC to track the conversion of Ribavirin to RMP, RDP, and finally RTP.

Part 2: The Crucial Step - High-Resolution Purification of RTP

Following synthesis, the reaction mixture contains the target RTP alongside unreacted substrates, enzymes, and phosphorylation byproducts (RMP, RDP, ADP). Anion-exchange chromatography is the gold standard for purifying nucleotides due to its exceptional resolving power based on charge differences.[11][12][13]

The Scientific Rationale: Separation by Charge

At a neutral to slightly basic pH, the phosphate groups of the nucleotides are deprotonated and carry a net negative charge. The separation principle relies on the differential interaction of these molecules with a positively charged stationary phase (the anion-exchange resin).[14]

-

Ribavirin: Neutral, does not bind.

-

RMP: Net charge of ~ -2.

-

RDP & ADP: Net charge of ~ -3.

-

RTP: Net charge of ~ -4.

By applying a gradient of increasing salt concentration, molecules are eluted in order of their increasing negative charge. RTP, having the strongest interaction with the resin, will elute at the highest salt concentration, ensuring its separation from the other components.[15]

Visualization: The RTP Purification Workflow

Caption: Step-by-step workflow for the purification of RTP via AEX-HPLC.

Experimental Protocol: AEX-HPLC Purification

1. System Preparation:

-

HPLC System: A biocompatible HPLC system equipped with a UV detector.

-

Column: A preparative or semi-preparative strong anion-exchange (AEX) column (e.g., a quaternary ammonium-functionalized polymer-based column).

-

Mobile Phase:

-

Buffer A (Low Salt): 20 mM Tris-HCl, pH 8.0.

-

Buffer B (High Salt): 20 mM Tris-HCl, 1 M NaCl, pH 8.0.

-

Alternative: For easy removal by lyophilization, use ammonium bicarbonate (e.g., 50 mM for Buffer A, 1 M for Buffer B).

-

-

Sample Prep: Terminate the enzymatic reaction as described previously. Centrifuge at high speed (e.g., >13,000 x g) for 10 minutes to pellet all proteins. Filter the supernatant through a 0.22 µm filter.

2. Chromatographic Method:

-

Equilibration: Equilibrate the column with 100% Buffer A for at least 5 column volumes.

-

Injection: Inject the filtered supernatant onto the column.

-

Gradient Elution:

| Time (min) | Flow Rate (mL/min) | % Buffer B | Curve |

| 0 | 2.0 | 0 | Linear |

| 5 | 2.0 | 0 | Linear |

| 35 | 2.0 | 50 | Linear |

| 40 | 2.0 | 100 | Linear |

| 45 | 2.0 | 100 | Linear |

| 50 | 2.0 | 0 | Linear |

-

Detection: Monitor the column effluent at 207 nm, the absorbance maximum for Ribavirin.[16][17]

-

Fraction Collection: Collect fractions (e.g., 1 mL) throughout the gradient elution, paying close attention to the peaks corresponding to RMP, RDP, and RTP.

3. Post-Purification Processing:

-

Purity Analysis: Analyze the collected fractions using an analytical AEX-HPLC method to identify those containing pure RTP.

-

Pooling and Desalting: Pool the pure fractions. If a non-volatile salt like NaCl was used, buffer exchange and concentration using an appropriate centrifugal filter is required. If a volatile buffer like ammonium bicarbonate was used, the pooled fractions can be directly frozen and lyophilized to yield a pure, salt-free RTP powder.

Part 3: The Proof - Product Characterization and Quality Control

Rigorous analytical validation is non-negotiable to ensure the identity, purity, and concentration of the synthesized RTP.

Analytical Methodologies

-

Purity Confirmation (AEX-HPLC): The primary method for assessing purity. A pure sample should yield a single, sharp peak at the expected retention time for RTP under analytical gradient conditions.[16] Purity is typically reported as the area of the product peak relative to the total area of all peaks.

-

Identity Confirmation (LC-MS/MS): Liquid chromatography-tandem mass spectrometry provides unambiguous confirmation of the product's identity.[18][19] The analysis should confirm the correct mass-to-charge ratio (m/z) for the RTP parent ion.

-

Structural Confirmation (NMR): For absolute structural verification, ¹H and ³¹P NMR spectroscopy can be employed. ³¹P NMR is particularly useful for confirming the triphosphate moiety, which will exhibit characteristic chemical shifts and coupling patterns.[20]

-

Quantification (UV-Vis Spectrophotometry): Once purity is established (>95%), the concentration of an aqueous solution of RTP can be accurately determined using a spectrophotometer and the Beer-Lambert law (A = εbc), using the known molar extinction coefficient of Ribavirin at its λmax (207 nm).[17]

Data Presentation: Key Analytical Parameters for RTP

| Parameter | Expected Value/Result | Method |

| Purity | > 95% | Analytical AEX-HPLC |

| UV λmax | ~207 nm | UV-Vis Spectroscopy |

| Molecular Weight | 484.14 g/mol | Mass Spectrometry |

| Mass (ESI-) | m/z 483.0 (M-H)⁻ | LC-MS |

| Appearance | White lyophilized powder | Visual Inspection |

References

-

Advances in the Enzymatic Synthesis of Nucleoside-5′-Triphosphates and Their Analogs. (n.d.). MDPI. [Link]

-

Advances in the Enzymatic Synthesis of Nucleoside-5′-Triphosphates and Their Analogs. (2022). National Center for Biotechnology Information. [Link]

-

Enzymatic Synthesis of Nucleoside Triphosphates and Deoxynucleoside Triphosphates by Surface-Displayed Kinases. (2020). National Center for Biotechnology Information. [Link]

-

Modular Enzymatic Cascade Synthesis of Nucleotides Using a (d)ATP Regeneration System. (2020). Frontiers in Chemistry. [Link]

-

Triphosphates: Structure, Function & Synthesis explained. (n.d.). baseclick GmbH. [Link]

-

Synthesis and antiviral activity of some phosphates of the broad-spectrum antiviral nucleoside, 1-beta-D-ribofuranosyl-1,2,4-triazole-3-carboxamide (ribavirin). (1978). National Center for Biotechnology Information. [Link]

-

Adenosine kinase is a key determinant for the anti-HCV activity of ribavirin. (2013). National Center for Biotechnology Information. [Link]

-

Ribavirin up-regulates the activity of double-stranded RNA-activated protein kinase and enhances the action of interferon-alpha against hepatitis C virus. (2007). National Center for Biotechnology Information. [Link]

-

Oligonucleotide Purification via Ion Exchange. (n.d.). KNAUER Wissenschaftliche Geräte GmbH. [Link]

-

Measurement of Intracellular Ribavirin Mono-, Di- and Triphosphate Using Solid Phase Extraction and LC-MS/MS Quantification. (2015). National Center for Biotechnology Information. [Link]

-

Ribavirin Chemistry. (n.d.). News-Medical.net. [Link]

-

Synthesis of Ribavirin, Tecadenoson, and Cladribine by Enzymatic Transglycosylation. (2019). MDPI. [Link]

-

Phosphorylation of Ribavirin and Viramidine by Adenosine Kinase and Cytosolic 5′-Nucleotidase II. (2005). American Society for Microbiology. [Link]

-

Phosphorylation of ribavirin and viramidine by adenosine kinase and cytosolic 5'-nucleotidase II: Implications for ribavirin metabolism in erythrocytes. (2005). National Center for Biotechnology Information. [Link]

-

Solutions for Oligonucleotide Analysis and Purification. (n.d.). Element. [Link]

-

Chemo-enzymatic synthesis of 5-substituted ribavirin analogs. (2019). ResearchGate. [Link]

-

Oligonucleotide Purification using Anion Exchange Liquid Chromatography. (2022). Agilent Technologies. [Link]

-

Analytical Methods for the Quantification of Ribavirin in Pharmaceutical Preparations, A Comparative Study. (2022). Journal of Pharmaceutical Research International. [Link]

-

Oligonucleotide Purification by Ion-Exchange Chromatography: Predicting the Impact of Salt Type and Buffer pH with Mechanistic Modeling. (2023). BioProcess International. [Link]

-

Ribavirin Mechanism. (n.d.). News-Medical.net. [Link]

-

Analytical Methods for the Quantification of Ribavirin in Pharmaceutical Preparations, A Comparative Study. (2022). ResearchGate. [Link]

-

Precision Medicine: Determination of Ribavirin Urinary Metabolites in Relation to Drug Adverse Effects in HCV Patients. (2022). MDPI. [Link]

-

An Efficient Chemoenzymatic Process for Preparation of Ribavirin. (2015). Semantic Scholar. [Link]

-

Ribavirin triphosphate | C8H15N4O14P3. (n.d.). National Center for Biotechnology Information. [Link]

-

High-Performance Liquid Chromatographic Determination of Ribavirin in Whole Blood To Assess Disposition in Erythrocytes. (2002). American Society for Microbiology. [Link]

-

HPLC–MS/MS method for the intracellular determination of ribavirin monophosphate and ribavirin triphosphate in CEMss cells. (2008). National Center for Biotechnology Information. [Link]

-

Measurement of Intracellular Ribavirin Mono-, Di- And Triphosphate Using Solid Phase Extraction and LC-MS/MS Quantification. (2015). National Center for Biotechnology Information. [Link]

-

Precision Medicine: Determination of Ribavirin Urinary Metabolites in Relation to Drug Adverse Effects in HCV Patients. (2022). MDPI. [Link]

Sources

- 1. Phosphorylation of Ribavirin and Viramidine by Adenosine Kinase and Cytosolic 5′-Nucleotidase II: Implications for Ribavirin Metabolism in Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. news-medical.net [news-medical.net]

- 3. Ribavirin triphosphate | C8H15N4O14P3 | CID 122108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Advances in the Enzymatic Synthesis of Nucleoside-5′-Triphosphates and Their Analogs [mdpi.com]

- 5. Advances in the Enzymatic Synthesis of Nucleoside-5′-Triphosphates and Their Analogs | Semantic Scholar [semanticscholar.org]

- 6. news-medical.net [news-medical.net]

- 7. Frontiers | Modular Enzymatic Cascade Synthesis of Nucleotides Using a (d)ATP Regeneration System [frontiersin.org]

- 8. Adenosine kinase is a key determinant for the anti-HCV activity of ribavirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phosphorylation of ribavirin and viramidine by adenosine kinase and cytosolic 5'-nucleotidase II: Implications for ribavirin metabolism in erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Oligonucleotide Purification via Ion Exchange [knauer.net]

- 12. lcms.cz [lcms.cz]

- 13. separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]

- 14. elementlabsolutions.com [elementlabsolutions.com]

- 15. bioprocessintl.com [bioprocessintl.com]

- 16. journaljpri.com [journaljpri.com]

- 17. researchgate.net [researchgate.net]

- 18. Measurement of Intracellular Ribavirin Mono-, Di- and Triphosphate Using Solid Phase Extraction and LC-MS/MS Quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Measurement of intracellular ribavirin mono-, di- and triphosphate using solid phase extraction and LC-MS/MS quantification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. iris.uniroma1.it [iris.uniroma1.it]

A Mechanistic Exploration of Viral Capping Inhibition by Ribavirin 5'-Triphosphate

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The 5' cap structure of viral messenger RNA (mRNA) is indispensable for the lifecycle of many viruses, playing critical roles in mRNA stability, efficient translation into viral proteins, and evasion of the host's innate immune system.[1][2][3] The enzymatic machinery responsible for synthesizing this cap is a validated target for antiviral drug development.[4][5] Ribavirin, a broad-spectrum antiviral agent, is metabolized within the cell to its active form, Ribavirin 5'-triphosphate (RTP).[6] This guide provides a detailed examination of one of RTP's key antiviral mechanisms: the direct inhibition of the viral mRNA capping process. We will explore the molecular basis of this inhibition, present robust methodologies for its experimental validation, and discuss its implications for the development of next-generation antiviral therapeutics.

The Critical Role of the Viral 5' Cap

In eukaryotic organisms and many viruses, nascent mRNA transcripts undergo a crucial modification at their 5' end, resulting in a cap structure.[1][3] This process, known as capping, involves a series of enzymatic reactions that add a 7-methylguanosine (m7G) molecule linked via a 5'-5' triphosphate bridge to the first nucleotide of the RNA chain (m7GpppN).[3][5]

The canonical viral capping pathway proceeds through three sequential enzymatic steps:

-

RNA 5'-triphosphatase (RTPase) : Removes the terminal gamma-phosphate from the 5'-triphosphate end of the nascent viral RNA (pppN-RNA).[3][5]

-

Guanylyltransferase (GTase) : Transfers a guanosine monophosphate (GMP) moiety from a GTP donor to the newly formed 5'-diphosphate RNA end (ppN-RNA).[3][5] This reaction proceeds through a covalent enzyme-GMP intermediate.[7][8]

-

(Guanine-N7)-methyltransferase (N7-MTase) : Adds a methyl group from S-adenosyl-L-methionine (SAM) to the N7 position of the guanine cap, forming the final Cap-0 structure (m7GpppN).[3][5]

Further methylation can occur at the 2'-O position of the first and second nucleotides, leading to Cap-1 and Cap-2 structures, respectively, which are crucial for avoiding recognition by host innate immunity sensors.[1] The integrity of this entire process is vital for the virus, as uncapped or improperly capped viral RNAs are targeted for degradation and can trigger a potent antiviral immune response.[1]

Ribavirin: A Pleiotropic Antiviral Agent

Ribavirin is a synthetic guanosine analog with proven broad-spectrum activity against a wide range of RNA and DNA viruses.[9][10][11] Its antiviral efficacy stems from multiple mechanisms of action, which can vary depending on the virus and host cell type.[9][12] Once inside the cell, ribavirin is phosphorylated by host kinases into its monophosphate (RMP), diphosphate (RDP), and triphosphate (RTP) forms, with RTP being the predominant intracellular metabolite.[13][14]

The known mechanisms of action for ribavirin include:

-

IMPDH Inhibition : RMP competitively inhibits the cellular inosine monophosphate dehydrogenase (IMPDH), leading to the depletion of intracellular GTP pools, which are essential for viral RNA synthesis.[9][13][14]

-

Lethal Mutagenesis : RTP can be incorporated into nascent viral RNA by the viral RNA-dependent RNA polymerase (RdRp), causing mutations that lead to an "error catastrophe".[6][15]

-

Direct Polymerase Inhibition : RTP can act as a competitive inhibitor of the viral RdRp.[12]

-

Immunomodulation : Ribavirin can shift the host immune response towards a Th1 phenotype, enhancing viral clearance.[12]

-

Inhibition of Viral Capping : RTP directly interferes with the enzymes of the viral capping machinery.[6][9][16]

This guide focuses specifically on the direct inhibition of viral capping, a mechanism of significant interest for targeted antiviral strategies.

Core Mechanism: RTP as a Competitive Substrate for Guanylyltransferase

The primary target of RTP within the capping pathway is the guanylyltransferase (GTase) enzyme.[4] Due to its structural similarity to guanosine, RTP acts as a competitive inhibitor of GTP during the second step of cap synthesis.[10][13]

The inhibitory process unfolds as follows:

-

Competitive Binding : RTP competes with the natural substrate, GTP, for the active site of the viral GTase.[10]

-

Formation of a Pseudo-Intermediate : The GTase mistakenly utilizes RTP as a substrate, forming a covalent Ribavirin-monophosphate-enzyme (RMP-enzyme) intermediate, analogous to the natural GMP-enzyme intermediate.[10]

-

Transfer of RMP : The enzyme then transfers the Ribavirin monophosphate (RMP) to the 5'-diphosphate end of the viral RNA.[10]

-

Formation of a Defective Cap : This results in the formation of an aberrant cap structure, RpppN, where Ribavirin replaces guanosine.[10]

-

Blocked Methylation and Translation : This "pseudo-cap" is not a substrate for the subsequent N7-methyltransferase enzyme. The resulting uncapped or improperly capped viral mRNAs are translationally incompetent and are rapidly degraded by host cell exonucleases.[10][17]

This direct interference effectively sabotages the production of viable viral proteins, halting the replication cycle.[10]

Experimental Validation: Methodologies for Assessing Capping Inhibition

Validating and quantifying the inhibitory effect of compounds like RTP on viral capping requires specific and robust biochemical assays. As a senior application scientist, the choice of methodology is driven by the need for precision, reproducibility, and mechanistic clarity.

In Vitro Guanylyltransferase (GTase) Inhibition Assay

Causality and Rationale: This assay directly measures the formation of the covalent enzyme-GMP intermediate, which is the first half-reaction of the GTase.[7] By quantifying the reduction of this intermediate in the presence of an inhibitor, we can directly assess the compound's effect on the enzyme's catalytic activity. Using a radiolabeled substrate provides high sensitivity and straightforward quantification.

Protocol:

-

Enzyme Preparation: Use a highly purified, recombinant viral GTase (e.g., from Vaccinia virus, Dengue virus NS5, or SARS-CoV-2 nsp12).[8][18][19]

-

Reaction Setup: Prepare reaction mixtures in a buffer containing 50 mM Tris-HCl (pH 8.0), 2 mM MgCl₂, and 2 mM DTT.[20]

-

Inhibitor Incubation: Pre-incubate the GTase enzyme with varying concentrations of RTP (or the test compound) for 10 minutes at 37°C. Include a no-inhibitor control.

-

Initiate Reaction: Start the reaction by adding [α-³²P]GTP to a final concentration of ~1 µM. Incubate for 10 minutes at 37°C.

-

Stop Reaction: Terminate the reaction by adding SDS-PAGE loading buffer.

-

Analysis: Resolve the reaction products by SDS-PAGE. The covalent enzyme-[³²P]GMP intermediate will appear as a radiolabeled band at the molecular weight of the enzyme.

-

Quantification: Dry the gel and expose it to a phosphor screen. Quantify the radioactivity in the bands using a phosphorimager. Calculate the percent inhibition relative to the no-inhibitor control.

Full In Vitro Capping Assay

Causality and Rationale: This assay reconstitutes the entire capping process to measure the formation of the final capped RNA product.[20] It provides a comprehensive view of inhibition, confirming that the upstream interference with GTase activity translates to a downstream failure to produce capped transcripts. This self-validating system ensures that the observed effect is on the complete pathway.

Protocol:

-

Substrate Preparation: Synthesize a short 5'-triphosphorylated RNA oligonucleotide (e.g., pppAACAG) to serve as the capping substrate.[20]

-

Enzyme Mix: Use a commercially available capping system (e.g., Vaccinia Capping System) or a mix of purified recombinant RTPase, GTase, and MTase.[20][21]

-

Reaction Setup: In a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM DTT, 6 mM KCl), combine the 5'-triphosphate RNA substrate, unlabeled GTP, S-adenosyl-L-methionine (SAM), and [α-³²P]GTP as a tracer.

-

Inhibitor Addition: Add varying concentrations of RTP to the reactions. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Incubation: Incubate the reactions for 1-2 hours at 37°C.

-

RNA Purification: Extract the RNA using phenol:chloroform followed by ethanol precipitation to remove proteins and unincorporated nucleotides.[20]

-

Analysis: Analyze the purified RNA using thin-layer chromatography (TLC) on PEI-cellulose plates or by denaturing polyacrylamide gel electrophoresis (PAGE).[20] The successfully capped RNA ([³²P]GpppN-RNA) will have a different mobility compared to the uncapped substrate.

-

Data Interpretation: Quantify the formation of the capped product and calculate the IC₅₀ value for RTP.

Data Presentation: Quantifying Inhibitory Potency

The results from these assays are typically summarized to determine the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the enzymatic activity by 50%.

Table 1: Example Inhibitory Activity of RTP against Various Viral Guanylyltransferases

| Viral Enzyme Source | Assay Type | IC₅₀ of RTP (µM) | Reference |

| Vaccinia Virus | GTase Intermediate Formation | ~35% inhibition at tested conc. | [14] |

| Dengue Virus (NS5) | 2'-O-MTase Activity | ~50 | Benarroch et al., 2004[5] |

| SARS-CoV-2 (nsp12) | GTase & RdRp Activity | GTase IC₅₀ ≈ RdRp IC₅₀ | Götte et al., 2021[22] |

Note: Data are illustrative and compiled from multiple sources which may use different assay conditions. Direct comparison requires standardized experimental setups.

Conclusion and Future Directions

Ribavirin 5'-triphosphate employs a multifaceted strategy to combat viral infections, and its ability to directly inhibit the viral capping machinery is a significant component of its broad-spectrum activity. By acting as a competitive substrate for viral guanylyltransferase, RTP leads to the synthesis of defective, non-functional mRNA caps, thereby terminating the viral replication cycle.[10][17]

The experimental protocols detailed in this guide provide a robust framework for investigating this mechanism and for screening novel compounds targeting the viral capping pathway. Understanding the precise kinetic and structural basis of this inhibition across different viral families remains a key area of research. Future efforts in drug development should focus on designing specific, high-affinity inhibitors of viral GTases that exploit structural differences between viral and host capping enzymes to maximize efficacy and minimize off-target effects. Such strategies hold great promise for the development of potent antivirals against both existing and emerging viral threats.

References

-

Leyssen, P., Balzarini, J., De Clercq, E., & Neyts, J. (2005). The Predominant Mechanism by Which Ribavirin Exerts Its Antiviral Activity In Vitro against Flaviviruses and Paramyxoviruses Is Mediated by Inhibition of IMP Dehydrogenase. Journal of Virology. Available at: [Link]

-

Decroly, E., Ferron, F., Imbert, I., & Canard, B. (2017). Biochemical principles and inhibitors to interfere with viral capping pathways. Current Opinion in Virology, 24, 87–96. Available at: [Link]

-

Decroly, E., Canard, B., & Ferron, F. (2015). The viral RNA capping machinery as a target for antiviral drugs. Antiviral Research. Available at: [Link]

-

Decroly, E., Ferron, F., Martinez-Sobrido, L., & Canard, B. (2011). Conventional and unconventional mechanisms for capping viral mRNA. Nature Reviews Microbiology. Available at: [Link]

-

Furuichi, Y., & Shatkin, A. J. (2000). Viral and cellular mRNA capping: past and prospects. Advances in Virus Research. Available at: [Link]

-

Lau, J. Y., Tam, R. C., Liang, T. J., & Hong, Z. (2002). Mechanism of Action of Ribavirin in the Treatment of Chronic Hepatitis C. Hepatology. Available at: [Link]

-

Shuman, S. (2002). Enzymology of RNA cap synthesis. Progress in Nucleic Acid Research and Molecular Biology. Available at: [Link]

-

Takhampunya, R., Ubol, S., Houng, H. S., et al. (2006). Inhibition of dengue virus replication by mycophenolic acid and ribavirin. Journal of General Virology. Available at: [Link]

-

Bougie, I., & Bisaillon, M. (2004). The Broad Spectrum Antiviral Nucleoside Ribavirin as a Substrate for a Viral RNA Capping Enzyme. Journal of Biological Chemistry. Available at: [Link]

-

Synapse. (2024). What is the mechanism of Ribavirin? Patsnap Synapse. Available at: [Link]

-

Perales, C., & Domingo, E. (2015). Ribavirin: a drug active against many viruses with multiple effects on virus replication and propagation. Molecular basis of ribavirin resistance. Current Opinion in Virology. Available at: [Link]

-

American Chemical Society. (n.d.). Characterization of enzyme-substrate interactions for NS5 guanylyltransferase capping activity in West Nile virus. ACS Publications. Available at: [Link]

-

Cameron, C. E., & Castro, C. (2001). The mechanism of action of ribavirin: lethal mutagenesis of RNA virus genomes mediated by the viral RNA-dependent RNA polymerase. Current Opinion in Infectious Diseases. Available at: [Link]

-

Grieshaber, N., Grieshaber, S., & Gonzalez, O. (2018). Antiviral Effects of Clinically-Relevant Interferon-α and Ribavirin Regimens against Dengue Virus in the Hollow Fiber Infection Model (HFIM). Viruses. Available at: [Link]

-

Ilie, L. I., & Caruntu, C. (2021). New Approaches and Repurposed Antiviral Drugs for the Treatment of the SARS-CoV-2 Infection. Pharmaceuticals. Available at: [Link]

-

Haffizulla, J. (2020). Novel coronavirus treatment with ribavirin: Groundwork for an evaluation concerning COVID‐19. Journal of Medical Virology. Available at: [Link]

-

Ogino, T. (2010). In vitro capping and transcription of rhabdoviruses. Methods. Available at: [Link]

-

Westman, B., Beeren, L., & Gräslund, A. (2005). Ribavirin is not a functional mimic of the 7-methyl guanosine mRNA cap. RNA. Available at: [Link]

-

Shannon, A., Le, T. T., Selisko, B., et al. (2021). Identification of guanylyltransferase activity in the SARS-CoV-2 RNA polymerase. bioRxiv. Available at: [Link]

-

De la Peña, M., Fuzery, A., & Shuman, S. (2008). Kinetic and Thermodynamic Characterization of the RNA Guanylyltransferase Reaction. Biochemistry. Available at: [Link]

-

Aydemir, M. N., Akyol, S., & Ozturk, R. (2021). Ribavirin shows antiviral activity against SARS-CoV-2 and downregulates the activity of TMPRSS2 and the expression of ACE2 in vitro. Canadian Journal of Physiology and Pharmacology. Available at: [Link]

-

Taylor & Francis Online. (n.d.). Capping enzyme – Knowledge and References. Available at: [Link]

-

Karikó, K., Muramatsu, H., & Welsh, F. A. (2023). Ribozyme Assays to Quantify the Capping Efficiency of In Vitro-Transcribed mRNA. Methods and Protocols. Available at: [Link]

-

Aydemir, M. N., Akyol, S., & Ozturk, R. (2021). Ribavirin shows antiviral activity against SARS-CoV-2 and downregulates the activity of TMPRSS2 and the expression of ACE2 in vitro. PubMed. Available at: [Link]

-

Kentsis, A., Topisirovic, I., & Culjkovic, B. (2004). Ribavirin suppresses eIF4E-mediated oncogenic transformation by physical mimicry of the 7-methyl guanosine mRNA cap. PNAS. Available at: [Link]

-

Karikó, K., Muramatsu, H., & Welsh, F. A. (2023). Ribozyme Assays to Quantify the Capping Efficiency of In Vitro-Transcribed mRNA. MDPI. Available at: [Link]

-

von der Haar, T., & McCarthy, J. E. (2005). The antiviral drug ribavirin does not mimic the 7-methylguanosine moiety of the mRNA cap structure in vitro. RNA. Available at: [Link]

-

Bisaillon, M., G প্রসirard, C., & Boivin, G. (2010). The flavivirus NS5 protein is a true RNA guanylyltransferase that catalyzes a two-step reaction to form the RNA cap structure. RNA. Available at: [Link]

-

Carbonell-Sala, S., & Guigó, R. (2024). 5' Capping protocol to add 5' cap structures to exogenous synthetic RNA references (spike-ins). ResearchGate. Available at: [Link]

-

Shannon, A., Le, T. T., Selisko, B., et al. (2021). Identification of guanylyltransferase activity in the SARS-CoV-2 RNA polymerase. Sciety. Available at: [Link]

Sources

- 1. elearning.uniroma1.it [elearning.uniroma1.it]

- 2. Viral and cellular mRNA capping: Past and prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enzymology of RNA cap synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biochemical principles and inhibitors to interfere with viral capping pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The viral RNA capping machinery as a target for antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Ribavirin? [synapse.patsnap.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. The flavivirus NS5 protein is a true RNA guanylyltransferase that catalyzes a two-step reaction to form the RNA cap structure - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Predominant Mechanism by Which Ribavirin Exerts Its Antiviral Activity In Vitro against Flaviviruses and Paramyxoviruses Is Mediated by Inhibition of IMP Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The broad spectrum antiviral nucleoside ribavirin as a substrate for a viral RNA capping enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Ribavirin: a drug active against many viruses with multiple effects on virus replication and propagation. Molecular basis of ribavirin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mechanism of Action of Ribavirin in the Treatment of Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ribavirin is not a functional mimic of the 7-methyl guanosine mRNA cap - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The mechanism of action of ribavirin: lethal mutagenesis of RNA virus genomes mediated by the viral RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Novel coronavirus treatment with ribavirin: Groundwork for an evaluation concerning COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. taylorandfrancis.com [taylorandfrancis.com]

- 18. Characterization of enzyme-substrate interactions for NS5 guanylyltransferase capping activity in West Nile virus | Poster Board #364 - American Chemical Society [acs.digitellinc.com]

- 19. Identification of guanylyltransferase activity in the SARS-CoV-2 RNA polymerase | bioRxiv [biorxiv.org]

- 20. In vitro capping and transcription of rhabdoviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Identification of guanylyltransferase activity in the SARS-CoV-2 RNA polymerase | Sciety [sciety.org]

Physical and chemical properties of Ribavirin 5'-triphosphate

An In-depth Technical Guide to Ribavirin 5'-triphosphate: Physicochemical Properties, Synthesis, and Analysis

Introduction: The Central Role of the Active Metabolite

Ribavirin, a synthetic guanosine analog, stands as a cornerstone in the treatment of a broad spectrum of viral infections, most notably chronic hepatitis C (in combination therapies) and respiratory syncytial virus (RSV).[1] Its efficacy, however, is not derived from the prodrug itself but from its intracellular phosphorylated metabolites. Cellular enzymes, primarily adenosine kinase, convert ribavirin into its mono-, di-, and triphosphate forms.[2][3] The rate-limiting step in this bioactivation is the initial phosphorylation to Ribavirin 5'-monophosphate (RMP).[2]

While RMP plays a crucial role by inhibiting the cellular enzyme inosine monophosphate dehydrogenase (IMPDH), leading to the depletion of intracellular guanosine triphosphate (GTP) pools, it is the ultimate metabolite, Ribavirin 5'-triphosphate (RTP) , that often exerts the most direct antiviral effects.[4] RTP acts as a competitive inhibitor of viral RNA-dependent RNA polymerases (RdRp) and can be incorporated into nascent viral RNA, inducing lethal mutagenesis—a phenomenon often termed "error catastrophe."[5]

This guide provides an in-depth technical overview of the core physical and chemical properties of Ribavirin 5'-triphosphate, intended for researchers, chemists, and drug development professionals. We will delve into its structural and physicochemical characteristics, spectroscopic profile, methods for its synthesis and analysis, and protocols for evaluating its biochemical activity.

Molecular and Physicochemical Profile

Understanding the fundamental properties of RTP is critical for its effective use in research, from designing experiments to interpreting results.

Chemical Structure and Core Properties

RTP consists of the ribavirin base (1,2,4-triazole-3-carboxamide) linked via a β-N-glycosidic bond to a ribose sugar, which is esterified with a triphosphate group at the 5' position. This triphosphate moiety is the key functional group for its interaction with viral polymerases.

}

Caption: Chemical structure of Ribavirin 5'-triphosphate.A summary of its key properties is presented in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | [[(2R,3S,4R,5R)-5-(3-carbamoyl-1,2,4-triazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | [6] |

| Molecular Formula | C₈H₁₅N₄O₁₄P₃ | [6] |

| Molecular Weight | 484.14 g/mol (free acid) | [6] |

| CAS Number | 63142-71-2 | [6] |

| Appearance | Typically supplied as a colorless to slightly yellow aqueous solution or a white solid (salt form). | [7] |

Solubility

Unlike its parent nucleoside, which is only sparingly soluble in aqueous buffers, Ribavirin 5'-triphosphate, as a charged polyphosphate salt, exhibits high aqueous solubility. Commercial suppliers provide stable aqueous solutions at concentrations of 10-11 mM, indicating its ready solubility in water for experimental use.[7]

Stability in Aqueous Solutions

The stability of RTP is a critical consideration for storage and experimental design. The triphosphate chain is susceptible to hydrolysis, which can yield ribavirin 5'-diphosphate (RDP) and subsequently RMP.

-

pH Dependence : Like other nucleotide triphosphates such as ATP, RTP is most stable in a slightly alkaline pH range. It is relatively stable between pH 6.8 and 7.4 but undergoes rapid hydrolysis at more extreme acidic or basic pHs.[8] For long-term storage and use in enzymatic reactions, maintaining a buffered solution at a pH between 7.5 and 10 is recommended to minimize degradation.[9]

-

Temperature : For long-term storage, RTP solutions should be kept frozen at -20°C or below.[7] Repeated freeze-thaw cycles should be avoided, and for frequent use, it is advisable to prepare and store small aliquots. Short-term exposure to ambient temperatures is possible, but prolonged incubation, especially at elevated temperatures (e.g., >37°C), will accelerate hydrolysis.[10]

pKa Values and Charge State

-

The first ionization of the phosphate chain (from the primary phosphate) is highly acidic (pKa < 1).

-

The terminal (gamma) phosphate has a pKa of approximately 6.5.[11][12]

-

The pKa of the triazole ring N-H is not physiologically relevant.

At a physiological pH of ~7.4, the triphosphate chain will be nearly fully deprotonated, carrying a net charge of approximately -4. This highly anionic nature is crucial for its interaction with the positively charged active sites of polymerases and for its retention on anion-exchange chromatography columns.

Spectroscopic and Analytical Characterization

Confirming the identity, purity, and concentration of RTP requires a combination of spectroscopic and chromatographic techniques.

Spectroscopic Properties

-

UV-Visible Spectroscopy : Ribavirin 5'-triphosphate exhibits a UV absorbance maximum (λmax) at approximately 230 nm in a neutral buffer (e.g., Tris-HCl, pH 7.5), with a molar extinction coefficient (ε) of about 3,600 L·mol⁻¹·cm⁻¹.[7] This property can be used for a rough estimation of concentration, although it is susceptible to interference from other UV-absorbing materials.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H-NMR : The proton spectrum will show characteristic signals for the ribose moiety protons and a distinct singlet for the H-5 proton of the triazole ring around 8.7-8.8 ppm.[13]

-

³¹P-NMR : This is the most definitive method for characterizing the triphosphate chain. The spectrum will show three distinct phosphorus signals, typically a doublet for the α-phosphate, a triplet for the β-phosphate, and a doublet for the γ-phosphate, due to P-P coupling. The chemical shifts are generally in the range of -5 to -25 ppm, with the β-phosphate being the most downfield signal.[14][15]

-

Analytical Methodology: Quantification of Intracellular RTP

A robust and sensitive method for quantifying RTP in a complex biological matrix, such as cell lysates, is essential for pharmacokinetic and mechanism-of-action studies. The following protocol is a validated approach using solid-phase extraction (SPE) followed by LC-MS/MS.[1]

Protocol: Intracellular RTP Quantification by SPE and LC-MS/MS

-

Causality : This method is designed to first isolate the negatively charged triphosphate from the cellular matrix, then enzymatically convert it back to the parent nucleoside for robust detection by reversed-phase LC-MS/MS. A stable isotope-labeled internal standard (e.g., ¹³C₅-Ribavirin) is critical for accurate quantification, as it corrects for matrix effects and variations in extraction efficiency and instrument response.

-

Cell Lysis and Extraction :

-

Harvest a known number of cells (e.g., 1-5 million) by centrifugation.

-

Lyse the cells using a cold 70% methanol solution containing the ¹³C₅-Ribavirin internal standard. Vortex vigorously.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

-

-

Strong Anion Exchange (SAX) SPE for Phosphate Separation :

-

Reconstitute the dried extract in the SAX loading buffer.

-

Condition a SAX SPE cartridge according to the manufacturer's protocol.

-

Load the sample onto the cartridge. The phosphorylated metabolites will bind to the stationary phase.

-

Wash the cartridge with a low-salt buffer to remove uncharged and weakly bound molecules.

-

Elute the monophosphate, diphosphate, and triphosphate fractions sequentially by increasing the salt concentration (e.g., with increasing concentrations of KCl or ammonium acetate). Collect the triphosphate fraction.

-

-

Dephosphorylation :

-

To the collected triphosphate fraction, add a suitable buffer and a non-specific phosphatase (e.g., acid phosphatase or alkaline phosphatase).

-

Incubate at 37°C for a sufficient time (e.g., 1-2 hours) to ensure complete conversion of RTP to ribavirin.

-

-

Sample Cleanup (Desalting) :

-

The high salt concentration from the SAX elution will interfere with LC-MS/MS. Perform a second SPE step using a phenyl boronic acid (PBA) or reversed-phase cartridge to desalt and purify the resulting ribavirin.

-

Wash the cartridge to remove salts.

-

Elute the ribavirin and internal standard with an appropriate solvent (e.g., formic acid in methanol).[1]

-

-

LC-MS/MS Analysis :

-

Evaporate the eluate and reconstitute in the LC mobile phase.

-

Inject onto a reversed-phase C18 column.

-

Perform detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for both ribavirin and the ¹³C₅-Ribavirin internal standard.

-

}

Caption: Workflow for intracellular RTP analysis.Synthesis and Preparation

While RTP is commercially available, in-house synthesis may be required for specific applications, such as isotopic labeling.

Chemical Synthesis: The Yoshikawa Protocol

The Yoshikawa protocol is a classic and effective one-pot method for the 5'-phosphorylation of unprotected nucleosides.[16] It leverages the use of phosphorus oxychloride (POCl₃) in a trialkyl phosphate solvent, which directs the phosphorylation primarily to the 5'-hydroxyl group.

Protocol: Synthesis of RTP from Ribavirin

-

Causality : This procedure works because the trialkyl phosphate solvent acts as both a solvent and a reagent, forming a complex with the nucleoside that sterically hinders the 2'- and 3'-hydroxyl groups, thus favoring reaction at the less-hindered primary 5'-hydroxyl. The highly reactive phosphorodichloridate intermediate formed is then trapped by pyrophosphate to build the triphosphate chain.

-

Drying : Ensure the starting material, ribavirin, is rigorously dried under high vacuum to remove all traces of water, which would otherwise quench the POCl₃.

-

Reaction Setup : In a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the dry ribavirin in anhydrous trimethyl phosphate.

-

Monophosphorylation : Cool the solution in an ice bath (0-4°C). Add phosphorus oxychloride (POCl₃) dropwise with constant stirring. Allow the reaction to proceed for 2-4 hours at low temperature. The progress can be monitored by ³¹P-NMR or TLC.

-

Triphosphate Formation : In a separate flask, prepare a solution of tributylammonium pyrophosphate in anhydrous DMF. Add this solution to the reaction mixture from step 3.

-

Quenching and Hydrolysis : After stirring for several hours or overnight, quench the reaction by adding an aqueous buffer (e.g., triethylammonium bicarbonate, TEAB). This also hydrolyzes the cyclic triphosphate intermediate to the final linear product.

-

Purification : The crude product is typically purified by anion-exchange chromatography (e.g., using a DEAE-Sephadex column) with a linear gradient of a volatile salt buffer like TEAB.

-